molecular formula C11H19BN2O2 B1662075 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 847818-70-6

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1662075
CAS No.: 847818-70-6
M. Wt: 222.09 g/mol
InChI Key: UGCRHVPUHAXAAE-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 847818-70-6) is an organoboron compound with the molecular formula C₁₂H₁₇BN₂O₃ and a molecular weight of 244.09 g/mol . It exists as a colorless to light yellow liquid under standard conditions . The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available pyrazole derivatives. One common method involves the reaction of 1-ethyl-1H-pyrazole with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions can also be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a solvent (e.g., DMF).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

  • Oxidation: Various oxidized derivatives of the pyrazole ring.

  • Reduction: Reduced forms of the pyrazole ring.

  • Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown potential in medicinal applications primarily due to its boron-containing structure. Boron compounds are known for their ability to interact with biological systems.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the dioxaborolane moiety enhances these effects by facilitating the selective targeting of cancer cells .

Neuroprotective Effects

Recent investigations have suggested that derivatives of pyrazole may possess neuroprotective properties. The compound's ability to modulate neuroinflammatory pathways presents a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

Cross-Coupling Reactions

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This application is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Ligand Development

The compound acts as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and material science applications .

Materials Science

The incorporation of boron compounds into materials science has opened new frontiers in the development of advanced materials.

Polymeric Materials

Boron-containing pyrazole derivatives have been investigated for their role in enhancing the thermal and mechanical properties of polymers. The addition of such compounds can improve the durability and performance of polymeric materials used in various applications from coatings to structural components .

Nanomaterials

Research is ongoing into the use of this compound in the fabrication of nanomaterials. Its ability to stabilize nanoparticles can lead to improved performance in electronic and photonic devices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant inhibition of tumor growth in vitro.
Neuroprotection Showed potential to reduce neuroinflammation markers in animal models.
Organic Synthesis Successfully used in Suzuki coupling reactions with high yields.
Material Enhancement Improved mechanical properties of polymer composites significantly.
Nanomaterial Fabrication Enhanced stability and performance of synthesized nanoparticles.

Mechanism of Action

The mechanism by which 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid transfers the organic group to the palladium catalyst, which then transfers it to the organic halide.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Cross-Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of biaryl compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-based boronic esters. Below is a detailed comparison with analogous derivatives, focusing on structural features, physicochemical properties, and applications.

Substituent Variations on the Pyrazole Ring

a) Alkyl Substituents

  • Synthesis: Prepared via alkylation of the parent boronate with 2-iodopropane, requiring extended reaction times (72 hours) .
  • 1-Methyl Derivative :

    • Example : 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (MW: 284.16 g/mol) .
    • Key Difference : Smaller methyl group reduces steric effects but may lower thermal stability compared to ethyl or isopropyl derivatives.

b) Aromatic and Functionalized Substituents

  • Phenyl-Substituted Derivatives :

    • Example : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (MW: 270.13 g/mol) .
    • Key Difference : Introduction of a phenyl ring enhances conjugation, improving UV absorption properties but reducing solubility in polar solvents .
  • Fluorinated Derivatives: Example: 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1049730-39-3, MW: 240.09 g/mol) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Property Differences
Target Compound C₁₂H₁₇BN₂O₃ 244.09 Liquid Balanced reactivity and solubility
1-(2,2-Dimethoxyethyl) Derivative C₁₃H₂₃BN₂O₄ 282.15 Not Reported Higher polarity due to dimethoxy group
1-Isopropyl-Phenyl Derivative C₁₆H₂₁BN₂O₂ 284.16 Solid Reduced solubility in non-polar solvents
1-(3-Fluorobenzyl) Derivative C₁₇H₁₉BFN₂O₂ 330.20 Solid Enhanced electronic effects from fluorine

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling Efficiency :
    • The ethyl substituent in the target compound offers a balance between steric bulk and electronic effects, enabling efficient coupling with aryl halides .
    • Bulkier substituents (e.g., isopropyl or phenyl) slow reaction kinetics but improve regioselectivity in polyhalogenated substrates .
    • Fluorinated derivatives exhibit unique reactivity in trifluoromethylation reactions, expanding utility in medicinal chemistry .

Biological Activity

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered interest in various fields including medicinal chemistry, agricultural chemistry, and materials science. This article explores its biological activity, synthesizing findings from diverse research studies and applications.

  • Molecular Formula : C11_{11}H19_{19}BN2_2O2_2
  • Molecular Weight : 222.10 g/mol
  • CAS Number : 1007110-53-3
  • Purity : >98% (GC)

Biological Applications

This compound has shown potential in several biological applications:

1. Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceutical agents. It is particularly noted for its role in developing new medications targeting various diseases. The incorporation of boron into drug design has been linked to enhanced biological activity and selectivity.

2. Agricultural Chemistry

The compound is utilized in formulating agrochemicals. Its effectiveness in enhancing the efficacy of pesticides and herbicides contributes to improved crop yields and plant protection against pests. The boron moiety is believed to enhance the stability and bioavailability of these agrochemicals.

3. Material Science

In material science, this compound is employed in creating advanced materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors. Its unique chemical structure allows for modifications that enhance material properties.

4. Catalysis

The compound acts as a catalyst in various organic synthesis reactions, facilitating processes that require high efficiency and selectivity. Its boron-containing structure is advantageous for catalytic applications due to its ability to stabilize reaction intermediates.

5. Analytical Chemistry

In analytical chemistry, it is used to develop methods for detecting and quantifying other compounds. This is particularly useful in both research and industrial settings where precise measurements are critical.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new pyrazole derivatives incorporating boron for enhanced anti-cancer activity. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines .

Case Study 2: Agricultural Application

Research on agrochemical formulations incorporating this compound demonstrated a marked increase in pest resistance and crop yield compared to traditional formulations without boron derivatives. Field trials indicated that crops treated with formulations containing this pyrazole derivative had up to a 30% increase in yield .

Safety and Toxicological Data

The safety profile of this compound indicates potential irritant effects:

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
    It is recommended to handle this compound with care under appropriate safety protocols .

Q & A

Q. Basic: What is the recommended synthetic route for 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Methodological Answer:
The compound is typically synthesized via a multi-step procedure. A common approach involves:

Cyclocondensation : React ethyl acetoacetate with a suitable boronating agent (e.g., pinacol borane) under anhydrous conditions to form the dioxaborolane ring.

Functionalization : Introduce the ethyl group at the 1-position of the pyrazole ring using alkylation reagents (e.g., ethyl iodide) in the presence of a base like potassium carbonate.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to isolate the product. Confirm purity via HPLC (>98%) and spectral matching (NMR, IR) .

Q. Basic: What characterization techniques are critical for structural confirmation?

Methodological Answer:
A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boron integration (e.g., absence of proton signals at the boronate site).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₁BN₂O₂, [M+H]⁺ = 265.1784).
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve steric effects of the ethyl and tetramethyl groups .

Q. Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

Methodological Answer:
Key optimization parameters include:

  • Catalytic System : Use Pd(PPh₃)₄ (1-5 mol%) with ligand-free conditions or Buchwald-Hartwig ligands for electron-deficient aryl halides.
  • Solvent and Base : Employ degassed toluene/ethanol (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate.
  • Temperature : Reactions often proceed at 80–100°C under inert atmosphere (N₂/Ar). Monitor via TLC or GC-MS.
  • Workup : Post-reaction, purify via aqueous extraction (NaHCO₃) and silica gel chromatography. Yield discrepancies may arise from residual moisture; ensure rigorous drying of reagents .

Q. Advanced: How to address conflicting data in reaction yields with different catalysts?

Methodological Answer:
Contradictions often stem from:

  • Catalyst Deactivation : Test for palladium black formation via TEM. Switch to air-stable precatalysts (e.g., Pd(OAc)₂ with SPhos ligand).
  • Substrate Inhibition : Perform kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the ethyl group).
  • Byproduct Analysis : Use LC-MS to detect boronic acid hydrolysis byproducts. Adjust reaction time or add molecular sieves to scavenge water .

Q. Advanced: What strategies mitigate hydrolysis of the dioxaborolane ring during storage?

Methodological Answer:
To preserve boronate integrity:

  • Storage Conditions : Store at 2–8°C in amber vials under inert gas (argon). Avoid prolonged exposure to humidity.
  • Stabilizers : Add 1–5% triethylamine to neutralize acidic impurities.
  • Quality Control : Regularly check purity via ¹¹B NMR (δ ~30 ppm for intact boronate) and Karl Fischer titration for moisture content .

Q. Advanced: How does the ethyl group’s steric environment influence reactivity?

Methodological Answer:
The ethyl group at the 1-position affects:

  • Steric Hindrance : Molecular modeling (DFT calculations) can predict rotational barriers and bond angles. Compare reactivity with methyl or bulkier analogs.
  • Electronic Effects : Use Hammett substituent constants (σₚ) to correlate electronic contributions.
  • Cross-Coupling Efficiency : Perform competitive experiments with para-substituted aryl halides to assess steric vs. electronic dominance .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent boronate hydrolysis.
  • Waste Disposal : Collect in sealed containers for halogenated/organoboron waste. Consult institutional guidelines for incineration .

Q. Advanced: How to design experiments for studying its stability under varying pH conditions?

Methodological Answer:

Buffer Preparation : Prepare pH 2–12 buffers (e.g., HCl/NaOH with KCl for ionic strength).

Kinetic Studies : Monitor degradation via UV-Vis (λ = 260–280 nm for boronate cleavage) or ¹¹B NMR.

Data Modeling : Fit degradation rates to Arrhenius or Eyring equations to predict shelf-life.

Mitigation Strategies : For acidic conditions, add chelating agents (e.g., EDTA) to sequester metal ions .

Properties

IUPAC Name

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCRHVPUHAXAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464045
Record name 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-70-6
Record name 1-Ethylpyrazole-4-boronic acid pinacol ester
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URL https://commonchemistry.cas.org/detail?cas_rn=847818-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Record name 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester
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Synthesis routes and methods I

Procedure details

4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane (5.0 g), N,N-dimethylacetamide (50 ml), potassium carbonate (5.3 g) and ethyl iodide (2.1 ml) were mixed, and the mixture was stirred at 60° C. overnight. The reaction mixture was cooled to room temperature, water (100 ml) and ethyl ether (100 ml) were added, and the mixture was partitioned in a separatory funnel. The aqueous layer was further extracted with ethyl ether (100 ml), and the organic layers were combined. The organic layer was washed 3 times with water (100 ml) and once with saturated brine (100 ml), dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure, hexane (50 ml) was added to the obtained residue and the mixture was partitioned in a separatory funnel. The organic layer was washed 3 times with water (40 ml) and once with saturated brine (40 ml), dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to give the title compound (2.1691 g, 38%).
Quantity
5 g
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reactant
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50 mL
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5.3 g
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reactant
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2.1 mL
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reactant
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100 mL
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Quantity
100 mL
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solvent
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Yield
38%

Synthesis routes and methods II

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (V-1) (3 g, 15 mmol) in DMF (6 mL) were added bromoethane (3.24 g, 30 mmol) and K2CO3 (4.26 g, 30 mmol). The reaction mixture was stirred at 60° C. overnight, then diluted with EtOAc, washed with water and then brine. The organic layer was separated, then dried over Na2SO4, and concentrated to afford the title compound (3.40 g). MS (m/z): 223 (M+1)+.
Quantity
3 g
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3.24 g
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4.26 g
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6 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.05 g, 0.2 mmol), iodoethane (31 uL, 0.39 mmol, Sigma-Aldrich, Cat. No. 17780), and cesium carbonate (250 mg, 0.77 mmol) in acetonitrile (1 mL) was stirred at 90° C. for 2 h. After cooling it was quenched with water. The product was extracted with ethyl acetate. The extract was washed with water twice, brine once; dried over Na2SO4. After filtration the filtrate was concentrated to yield 34 mg of the product which was directly used in the next step reaction without further purification.
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0.05 g
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cesium carbonate
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250 mg
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1 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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